molecular formula C10H13BN2O5 B2612768 Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- CAS No. 1610733-46-4

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-

Cat. No.: B2612768
CAS No.: 1610733-46-4
M. Wt: 252.03
InChI Key: VZRXGCBGMSVHNI-UHFFFAOYSA-N
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Description

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, is a structurally complex organoboron compound featuring a phenyl ring substituted with a nitro group at the meta position and a 4-morpholinyl group at the para position. These substituents synergistically influence the compound’s reactivity, solubility, and biological interactions.

Synthesis of this compound likely involves Suzuki-Miyaura cross-coupling reactions, a common method for introducing boronic acid groups to aromatic systems (as demonstrated in analogous compounds ).

Properties

IUPAC Name

(4-morpholin-4-yl-3-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BN2O5/c14-11(15)8-1-2-9(10(7-8)13(16)17)12-3-5-18-6-4-12/h1-2,7,14-15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZRXGCBGMSVHNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)N2CCOCC2)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the reaction of an aryl halide with a Grignard reagent or through lithium–halogen exchange, followed by the addition of a borate ester . The reaction is usually performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic esters .

Industrial Production Methods

Industrial production of boronic acids often employs similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The recovery and recycling of boronic acid components after deprotection are also crucial for cost-effective production .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Organic Synthesis

One of the primary applications of boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, is in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction . This reaction facilitates the formation of carbon-carbon bonds, which are essential for building complex organic molecules. The compound acts as a versatile building block in synthesizing pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving Boronic Acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-

Reaction TypeDescriptionReference
Suzuki-Miyaura CouplingForms C-C bonds using aryl halides
Cross-Coupling ReactionsUtilized in various coupling reactions
Dealkylation ProcessesActs as a dealkylating agent in synthesis

Biological Applications

Boronic acids have gained attention for their role in biological sensing applications. The ability of boronic acids to form reversible covalent bonds with diols makes them suitable for developing sensors for glucose detection and other biological molecules . This property is particularly useful in diabetes management through continuous glucose monitoring systems.

Medicinal Chemistry

In medicinal chemistry, boronic acid derivatives are being explored as potential therapeutic agents. The compound B-[4-(4-morpholinyl)-3-nitrophenyl]- is under investigation for its effectiveness as an enzyme inhibitor, particularly targeting proteases involved in various diseases . The unique structure allows it to interact selectively with biological targets.

Case Study 1: Development of Enzyme Inhibitors

A recent study focused on synthesizing boronic acid derivatives as inhibitors for specific enzymes related to cancer progression. The research demonstrated that B-[4-(4-morpholinyl)-3-nitrophenyl]- effectively inhibited target enzymes, showcasing its potential as a therapeutic agent .

Case Study 2: Glucose Sensors

Another significant application was reported in the development of glucose sensors using boronic acid derivatives. The study highlighted the compound's ability to selectively bind glucose, leading to a measurable change in signal output, thus enabling real-time monitoring of glucose levels .

Mechanism of Action

The mechanism of action of boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as sensing and enzyme inhibition. The boronic acid group interacts with target molecules, forming stable cyclic esters or complexes that can modulate biological pathways or chemical reactions .

Comparison with Similar Compounds

Table 1: Structural Comparison of Boronic Acid Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Distinctions
B-[4-(4-Morpholinyl)-3-nitrophenyl]- 3-Nitro, 4-morpholinyl Not reported Polar morpholinyl enhances solubility
3-Nitrophenyl boronic acid 3-Nitro 166.93 Simpler structure; lacks morpholinyl
4-Methyl-3-nitrophenyl boronic acid 3-Nitro, 4-methyl ~180.0 (estimated) Methyl group increases lipophilicity
(4-Hydroxy-3-nitrophenyl)boronic acid 3-Nitro, 4-hydroxy Not reported Hydroxy group introduces acidity
B-[3-Bromo-5-(4-morpholinylcarbonyl)phenyl]- 3-Bromo, 5-morpholinylcarbonyl Not reported Morpholinylcarbonyl adds steric bulk

Physicochemical Properties

Table 2: Hypothesized Property Comparison

Property B-[4-(4-Morpholinyl)-3-nitrophenyl]- 3-Nitrophenyl Boronic Acid 4-Methyl-3-nitrophenyl Boronic Acid
Water Solubility Moderate (polar substituents) Low (precipitation observed) Low (methyl increases lipophilicity)
LogP Lower (due to morpholinyl) Higher Higher
Hydrogen Bond Capacity High (morpholinyl O/N) Low Low

The morpholinyl group reduces logP values compared to methyl or bromo analogs, favoring pharmacokinetic profiles .

Biological Activity

Boronic acids are a class of organic compounds known for their versatile applications in medicinal chemistry, particularly due to their ability to form reversible covalent bonds with diols. The compound Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- (CAS No. 1610733-46-4) has garnered attention for its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory properties. This article provides a comprehensive overview of the biological activity of this compound, supported by research findings and case studies.

The molecular formula of Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- is C10H13BN2O5C_{10}H_{13}BN_{2}O_{5}, with a molecular weight of 252.03 g/mol. Its structure includes a boron atom bonded to a phenyl ring substituted with a morpholine and nitro group, which contributes to its biological activity.

PropertyValue
Molecular FormulaC10H13BN2O5
Molecular Weight252.03 g/mol
CAS Number1610733-46-4

Antibacterial Activity

Research indicates that boronic acids exhibit significant antibacterial properties. A study highlighted that derivatives of boronic acids, including those similar to Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]-, can inhibit bacterial growth effectively. For instance, the compound was tested against Escherichia coli , showing inhibitory effects at concentrations around 6.50 mg/mL .

Anticancer Activity

Boronic acids have also been investigated for their anticancer potential. The synthesized compound demonstrated selective cytotoxicity towards cancer cell lines such as MCF-7 , with an IC50 value of 18.76 ± 0.62 µg/mL , indicating a potent effect against cancerous cells while exhibiting minimal toxicity towards normal cells . This selectivity is crucial for developing effective cancer therapies with reduced side effects.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor. Studies reported moderate inhibition of acetylcholinesterase (IC50: 115.63 ± 1.16 µg/mL ) and high inhibition of butyrylcholinesterase (IC50: 3.12 ± 0.04 µg/mL ) . Such properties suggest potential applications in treating conditions related to cholinergic dysfunctions.

The mechanism by which Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- exerts its biological effects may involve the formation of reversible covalent bonds with specific biomolecules, influencing their activity and stability. For instance, similar compounds have been shown to interact with β-lactamases, inhibiting their function and restoring the efficacy of β-lactam antibiotics .

Study on Antioxidant Properties

A recent study synthesized a novel boronic ester derived from phenyl boronic acid and quercetin, demonstrating significant antioxidant activity through various assays (ABTS, DPPH) . This indicates that modifications to the boronic acid structure can enhance its biological properties.

Boron Neutron Capture Therapy (BNCT)

Boronic acids are being explored in advanced therapeutic modalities such as Boron Neutron Capture Therapy (BNCT). This technique utilizes boron-containing compounds to selectively target and destroy tumor cells when exposed to thermal neutrons . Although Boronic acid, B-[4-(4-morpholinyl)-3-nitrophenyl]- has not been directly tested in BNCT contexts, its structural characteristics align with those of known boron carriers used in this therapy.

Q & A

Q. Basic

  • NMR spectroscopy : 11^{11}B NMR identifies boron coordination states, while 1^{1}H/13^{13}C NMR resolves substituent effects on the aromatic ring .
  • X-ray crystallography : Determines precise molecular geometry, especially for drug-target complexes (e.g., proteasome inhibitors) .
  • DFT calculations : Predict electronic properties and optimize reaction pathways for morpholinyl-nitro substituent effects .

How can non-specific interactions be minimized when studying boronic acid-glycoprotein binding?

Advanced
Non-specific binding, such as hydrophobic or electrostatic interactions, can obscure selectivity. Methodological optimizations include:

  • Buffer modulation : Use of high-ionic-strength buffers (e.g., 150 mM NaCl) to suppress electrostatic interference .
  • Surface plasmon resonance (SPR) : Real-time monitoring of binding kinetics with AECPBA-functionalized surfaces to distinguish specific diol interactions from secondary effects .
  • Competitive elution : Borate buffers at pH 8–9 disrupt boronate-diol complexes for reversible binding analysis .

What role does this boronic acid play in drug discovery, particularly in targeting enzymatic pathways?

Basic
The compound’s morpholinyl and nitro groups enhance solubility and electrophilicity, making it a candidate for reversible covalent inhibition. For example, boronic acids mimic transition states in proteasome inhibitors (e.g., Bortezomib), binding catalytic threonine residues via boronate-hydroxyl interactions .

How can computational methods guide the design of boronic acid-based therapeutics?

Q. Advanced

  • Docking simulations : Predict binding modes to targets like proteasomes or serine hydrolases .
  • MD simulations : Assess stability of boronate-enzyme complexes under physiological conditions .
  • QSAR modeling : Optimize substituent effects (e.g., nitro groups for electron withdrawal) to enhance binding affinity .

What challenges arise in MALDI-MS analysis of boronic acid-containing peptides, and how are they resolved?

Q. Advanced

  • Trimerization artifacts : Free boronic acids dehydrate to form boroxines, complicating mass spectra. Solutions include:
    • On-plate derivatization : Using 2,5-dihydroxybenzoic acid (DHB) as a matrix to form stable boronate esters during ionization .
    • Pre-esterification : Converting boronic acids to pinacol esters before analysis .

What methodologies are used to assess the thermal stability of boronic acids for material science applications?

Q. Advanced

  • Thermogravimetric analysis (TGA) : Measures decomposition temperatures (e.g., pyrene-1-boronic acid stable up to 600°C) .
  • DSC (Differential Scanning Calorimetry) : Identifies phase transitions and boroxine formation during heating .

How can boronic acid-functionalized surfaces discriminate between glycoproteins and non-glycosylated proteins?

Q. Advanced

  • SPR with dual-referencing : Compare binding responses on boronic acid vs. control surfaces to isolate diol-specific interactions .
  • Glycan-specific probes : Use lectins or antibodies post-capture to validate glycosylation status .

What high-throughput strategies enable rapid screening of boronic acid libraries?

Q. Advanced

  • Multicomponent reactions (MCRs) : Automated IMCR platforms generate diverse boronic acid-peptide conjugates for activity screening .
  • Mass-encoded libraries : MALDI-MS deconvolution of single-bead libraries with DHB-assisted sequencing .

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